

# 2-Fluoro-3-nitroaniline CAS number and properties

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## Compound of Interest

Compound Name: 2-Fluoro-3-nitroaniline

Cat. No.: B1329601

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## Technical Guide: 2-Fluoro-3-nitroaniline

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-Fluoro-3-nitroaniline** (CAS Number: 21397-11-5), a fluorinated aromatic amine of interest in synthetic chemistry and drug discovery. Due to the limited publicly available data for this specific isomer, this document also contextualizes its potential properties and applications by drawing parallels with closely related isomers and compound classes.

## Core Chemical Identity

**2-Fluoro-3-nitroaniline** is an organic compound featuring a benzene ring substituted with a fluorine atom, a nitro group, and an amino group at positions 2, 3, and 1, respectively.<sup>[1]</sup> Its unique electronic properties, stemming from the electron-withdrawing nitro group and the electronegative fluorine atom, make it a valuable building block in organic synthesis.<sup>[1]</sup>

## Table 1: Chemical Identifiers for 2-Fluoro-3-nitroaniline

Identifier	Value
CAS Number	21397-11-5 <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a>
Molecular Formula	C <sub>6</sub> H <sub>5</sub> FN <sub>2</sub> O <sub>2</sub> <a href="#">[5]</a>
Molecular Weight	156.11 g/mol <a href="#">[3]</a> <a href="#">[4]</a>
IUPAC Name	2-fluoro-3-nitroaniline <a href="#">[2]</a>
Canonical SMILES	C1=CC(=C(C=C1N)F)--INVALID-LINK--[O-]
InChI Key	NGFSHIJLJGVNTO-UHFFFAOYSA-N <a href="#">[1]</a> <a href="#">[2]</a>
Synonyms	2-Fluoro-3-nitrobenzenamine <a href="#">[1]</a>

## Physicochemical Properties

The physical and chemical characteristics of **2-Fluoro-3-nitroaniline** are crucial for its handling, storage, and application in experimental settings.

**Table 2: Physicochemical Data for 2-Fluoro-3-nitroaniline**

Property	Value
Physical Form	Solid, orange (hint of green) crystalline powder <a href="#">[1]</a> <a href="#">[2]</a>
Melting Point	114-116 °C <a href="#">[4]</a>
Boiling Point	305.7 °C at 760 mmHg (Predicted) <a href="#">[6]</a>
Density	1.448 g/cm <sup>3</sup> (Predicted) <a href="#">[6]</a>
Solubility	Soluble in organic solvents <a href="#">[1]</a>
Storage	Store at 2-8°C in a dark place under an inert atmosphere <a href="#">[2]</a> <a href="#">[7]</a>

## Safety and Handling

**2-Fluoro-3-nitroaniline** is classified as a hazardous substance. Adherence to safety protocols is mandatory.

### Table 3: GHS Hazard and Precautionary Statements

Classification	Code	Statement
Hazard Statements	H302	Harmful if swallowed. <a href="#">[4]</a>
H315		Causes skin irritation. <a href="#">[4]</a>
H319		Causes serious eye irritation. <a href="#">[4]</a>
H335		May cause respiratory irritation. <a href="#">[4]</a>
Precautionary Statements	P261	Avoid breathing dust/fumes/gas/mist/vapors/spray. <a href="#">[4]</a>
P280		Wear protective gloves/protective clothing/eye protection/face protection. <a href="#">[4]</a>
P301 + P312		IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. <a href="#">[4]</a>

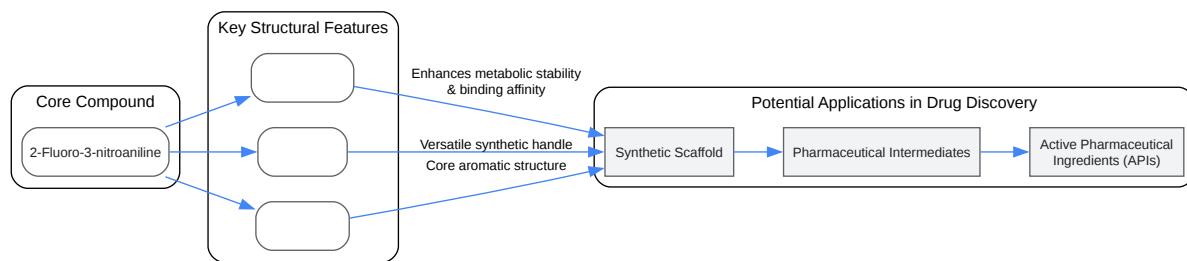
Note: This is not an exhaustive list. Always consult the full Safety Data Sheet (SDS) before handling.

## Role in Synthetic Chemistry and Drug Discovery

While specific drug development pathways involving **2-Fluoro-3-nitroaniline** are not extensively documented, the broader class of fluorinated nitroanilines serves as crucial intermediates in medicinal chemistry and material science.

The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.[\[8\]](#) Similarly, the nitro group is a versatile functional group that can be readily transformed into other

functionalities, and nitroaromatic compounds themselves are key components in certain classes of therapeutics, including hypoxia-activated prodrugs.<sup>[9]</sup> Isomers like 4-Fluoro-3-nitroaniline and 4-Fluoro-2-nitroaniline are utilized as intermediates for pharmaceuticals, agrochemicals, and dyes.<sup>[10]</sup> It is plausible that **2-Fluoro-3-nitroaniline** serves a similar role as a versatile scaffold for the synthesis of complex molecules.



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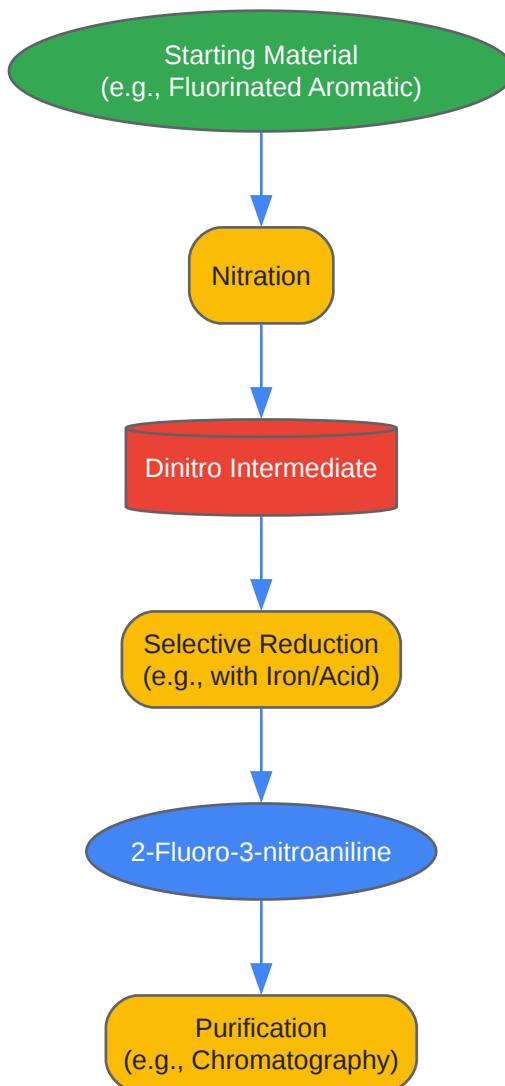
*Figure 1. Logical relationship of **2-Fluoro-3-nitroaniline**'s features and its potential role in drug discovery.*

## Experimental Protocols

Detailed, peer-reviewed synthesis protocols specifically for **2-Fluoro-3-nitroaniline** are scarce. However, a synthetic route has been described in supplementary information associated with a study on aromatic oligoamide helical capsules.<sup>[10]</sup> The synthesis involves a multi-step process, which is generalized below. Additionally, a common method for preparing fluoronitroanilines is the selective reduction of a dinitro-precursor.

## General Synthesis Workflow

The synthesis of fluoronitroanilines often starts from a more readily available fluorinated benzene derivative, followed by nitration and selective reduction or other functional group interconversions.



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Figure 2. A generalized experimental workflow for the synthesis of fluoronitroanilines.

## Cited Synthetic Protocol Example (Acylation)

A cited protocol details the acylation of **2-fluoro-3-nitroaniline**, demonstrating its utility as a reactive intermediate.[\[10\]](#)

- Reaction: N-acylation of **2-fluoro-3-nitroaniline** with pentanoic anhydride.
- Reagents:
  - **2-fluoro-3-nitroaniline** (81.8 mmol)

- Pentanoic anhydride (90.0 mmol)
- N,N-Diisopropylethylamine (DIEA) (90.0 mmol, freshly distilled)
- Procedure:
  - Suspend **2-fluoro-3-nitroaniline** in pentanoic anhydride under an inert nitrogen atmosphere.
  - Add dry DIEA to the suspension.
  - Stir the mixture at 40 °C for 19 hours.
  - Monitor the reaction for the complete conversion of the starting material using Thin Layer Chromatography (TLC).
  - Upon completion, dilute the mixture with Dichloromethane (DCM).
  - Wash the organic layer twice with 5% aqueous citric acid and subsequently with saturated aqueous sodium bicarbonate.
  - Dry the organic layer over magnesium sulfate (MgSO<sub>4</sub>) and concentrate under reduced pressure to yield the acylated product.[10]

This protocol highlights how the amino group of **2-Fluoro-3-nitroaniline** can be readily functionalized, underscoring its role as a building block for constructing more complex molecular architectures.[4]

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## References

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